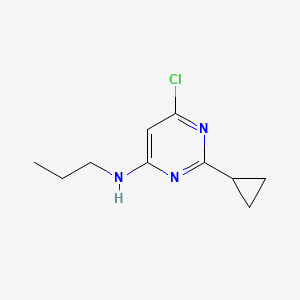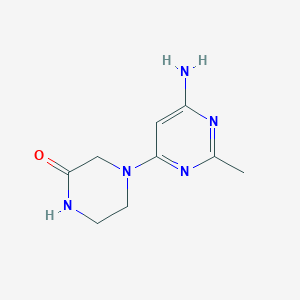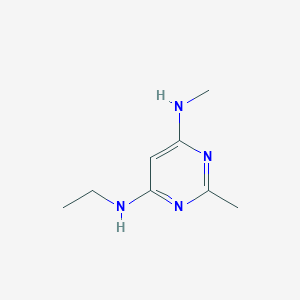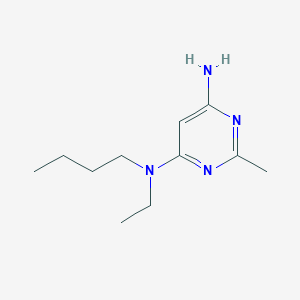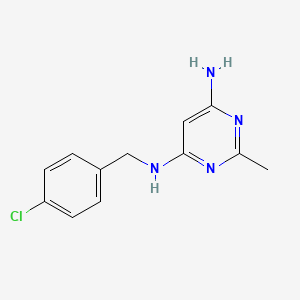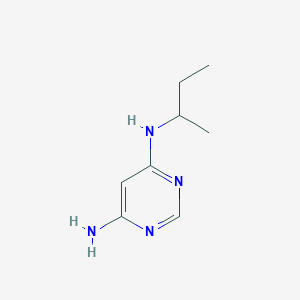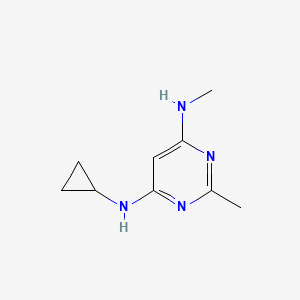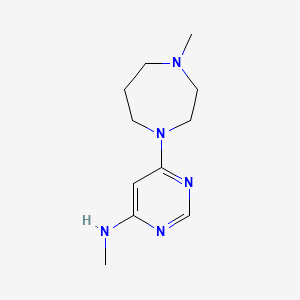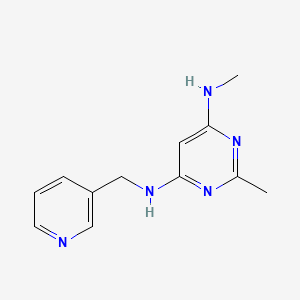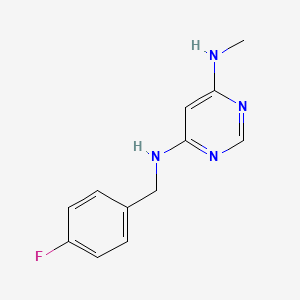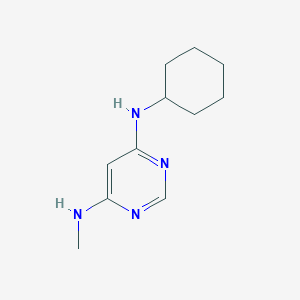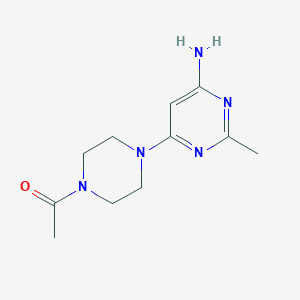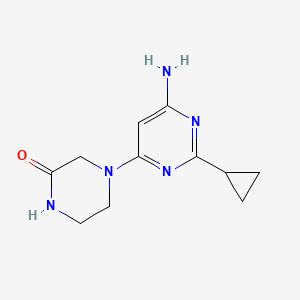
4-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperazin-2-one
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of CPP consists of a cyclopropyl group attached to a pyrimidine ring, which is further connected to a piperazin-2-one ring.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
One area of research has focused on the synthesis and evaluation of pyrimidine-piperazine derivatives for their potential anticancer activities. For instance, substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and their analogs have been synthesized and evaluated against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). Some compounds in this class demonstrated better anti-proliferative activities compared to curcumin, a known anticancer agent. Furthermore, molecular docking studies with active compounds against Bcl-2 protein showed good binding affinity, suggesting a mechanism through which these compounds may exert their anticancer effects (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Antimicrobial and Antimycobacterial Activity
Another study presented the synthesis and in vitro pharmacological evaluations of novel 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl (piperidinyl)-1,3,5-triazines. These compounds were tested for their antimicrobial activity against a range of bacteria and fungi, as well as against Mycobacterium tuberculosis H37Rv strain. The bioassay results indicated several compounds as potential agents with dual antimicrobial and antimycobacterial activities (Patel, Kumari, Rajani, & Chikhalia, 2012).
Analgesic and Anti-inflammatory Activity
The synthesis of new visnagen and khellin furochromone pyrimidine derivatives was undertaken, with some compounds showing promising analgesic and anti-inflammatory activities. These findings highlight the potential of these derivatives in the development of new therapeutic agents for pain and inflammation management (Abu‐Hashem & Youssef, 2011).
Lipoxygenase Inhibition
A series of 3,5‐bis((5‐bromo‐6‐methyl‐2‐t‐aminopyrimidin‐4‐yl)thio)‐4H‐1,2,4‐triazol‐4‐amines and their cyclized products were synthesized and evaluated as potential inhibitors of 15‐lipoxygenase, an enzyme involved in the inflammatory process. Some compounds demonstrated significant inhibitory activities, suggesting their utility in the development of new anti-inflammatory drugs (Asghari, Bakavoli, Rahimizadeh, Eshghi, Saberi, Karimian, Hadizadeh, & Ghandadi, 2015).
Eigenschaften
IUPAC Name |
4-(6-amino-2-cyclopropylpyrimidin-4-yl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c12-8-5-9(15-11(14-8)7-1-2-7)16-4-3-13-10(17)6-16/h5,7H,1-4,6H2,(H,13,17)(H2,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWFWJNUOJZJBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N3CCNC(=O)C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperazin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



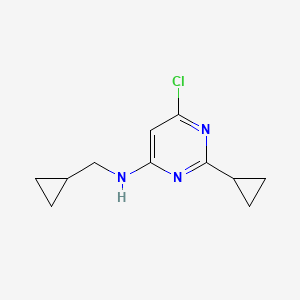
![1-[(Cyclopropylamino)methyl]cyclobutan-1-ol](/img/structure/B1470672.png)
